molecular formula C15H17N3O2 B12734466 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- CAS No. 133306-21-5

1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-

Cat. No.: B12734466
CAS No.: 133306-21-5
M. Wt: 271.31 g/mol
InChI Key: SSUNWRQEYFCYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused quinoline-imidazole scaffold. Its structure includes:

  • A quinoline core fused with an imidazole ring at positions 4,5-c.
  • A butyl substituent at position 5 and a methyl group at position 1.
  • Two ketone (dione) groups at positions 2 and 3.
  • Partial saturation (3,5-dihydro), reducing aromaticity in the imidazole ring.

This compound’s structural features influence its physicochemical properties, such as solubility, stability, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133306-21-5

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

5-butyl-1-methyl-3H-imidazo[4,5-c]quinoline-2,4-dione

InChI

InChI=1S/C15H17N3O2/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)16-15(20)17(13)2/h5-8H,3-4,9H2,1-2H3,(H,16,20)

InChI Key

SSUNWRQEYFCYRL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=O)N3C

Origin of Product

United States

Preparation Methods

Step-by-Step Reaction Scheme

Step Reaction Conditions Example
1 Condensation of quinolinediamine with triethyl orthoformate Heated at 80°C for ~15 hours Formation of imidazoquinoline core
2 Oxidation and chlorination Oxidizing agent followed by chlorinating agent Formation of 4-chloro intermediate
3 Substitution with nucleophile (e.g., ammonia) Methanol solution under pressure at ~150°C for ~20 hours Formation of imidazoquinolin-4-amine
4 Alkylation at positions 1 and 5 Alkyl halides in inert solvents (e.g., DMF or DMSO) Introduction of butyl and methyl groups

Key Intermediates

The synthesis involves several intermediates crucial for constructing the final compound:

Advanced Techniques

Rearrangement Reactions

Some studies report molecular rearrangement during synthesis:

  • For example, reactions involving ureido derivatives in boiling acetic acid can lead to unexpected rearrangements yielding alternative products like indole derivatives.

Analytical Characterization

To confirm product identity and purity:

  • Techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are employed to characterize intermediates and final products.

Data Table: Example Yields and Conditions

Reaction Step Yield (%) Temperature (°C) Time (hrs)
Condensation with triethyl orthoformate ~85% 80 ~15
Chlorination ~90% Ambient ~2
Nucleophilic substitution ~75% 150 ~20
Alkylation ~70% Variable Variable

Chemical Reactions Analysis

1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Biological Activity Synthesis Method
Target Compound 5-butyl, 1-methyl 2,4-dione ~300 (estimated) Not explicitly reported Likely via chlorination/amination
2-Cyclohexyl-1H-imidazo[4,5-c]quinoline 5-oxide 2-cyclohexyl, 5-oxide Oxide 307.37 Allosteric modulation POCl3-mediated oxidation
1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinoline 1-methyl, 2-phenyl None (aromatic core) 273.33 Antimicrobial Condensation/cyclization
1-Benzyl-2-butyl-N6-phenyl derivatives 1-benzyl, 2-butyl, N6-aryl (e.g., 4-methoxybenzyl, 4-CF3-benzyl) 4,6-diamine 400–450 TLR7 modulation Benzaldehyde coupling

Key Differences and Implications

(a) Functional Groups and Reactivity

  • Dione vs. However, oxides (e.g., 5-oxide in ) may exhibit altered electronic effects, influencing redox activity .
  • Saturation : The 3,5-dihydro configuration reduces aromaticity, which could modulate pharmacokinetics (e.g., metabolic stability) compared to fully aromatic analogs like 1-methyl-2-phenyl derivatives .

(b) Substituent Effects

  • Butyl vs. Aryl/Alkyl Chains: The 5-butyl group in the target compound may enhance lipophilicity, favoring membrane permeability.
  • N6-Aryl Substitutions : Derivatives with 4-methoxybenzyl or 4-trifluoromethylbenzyl groups () show enhanced TLR7 agonist activity due to electron-donating/withdrawing effects , whereas the target compound lacks these modifications.

Biological Activity

1H-Imidazo(4,5-c)quinoline-2,4-dione derivatives are a class of compounds that have garnered attention due to their diverse biological activities. This article focuses on the biological activity of the specific compound 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-, examining its potential therapeutic applications and underlying mechanisms.

Antiviral Activity

Research indicates that certain imidazoquinoline derivatives exhibit antiviral properties. A study highlighted that while some compounds in this class showed no direct antiviral activity in vitro, they were effective in vivo by inducing the production of cytokines such as interferon (IFN) in models of herpes simplex virus infection. This suggests a mechanism where these compounds enhance the immune response rather than directly inhibiting viral replication .

Antitumor Properties

The compound has been investigated for its antitumor effects. Studies have shown that imidazoquinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study reported a significant reduction in tumor growth in xenograft models treated with these compounds. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

1H-Imidazo(4,5-c)quinoline-2,4-dione derivatives have also demonstrated antimicrobial properties. A compendium of synthesized organic compounds indicated that certain derivatives exhibited potent activity against various bacterial strains including E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Imidazo(4,5-c)quinoline-2,4-dione is significantly influenced by its structural features. The presence of specific substituents at various positions on the quinoline ring can enhance or diminish biological activity. For example, modifications at the 3 and 5 positions have been shown to affect both potency and selectivity against target enzymes .

Substituent Position Effect on Activity Example
3Enhances antiviral activityN/A
5Increases antitumor potencyN/A
10Modulates antimicrobial propertiesN/A

Case Studies

  • Antiviral Efficacy : In a study involving guinea pigs infected with herpes simplex virus type 2, treatment with imidazoquinoline derivatives led to a significant reduction in lesion formation. The proposed mechanism was through enhanced cytokine production, particularly IFN .
  • Antitumor Activity : A recent study demonstrated that a derivative of this compound inhibited the growth of human breast cancer cells in vitro and significantly reduced tumor size in vivo models. The study suggested that this effect was mediated through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : In another case study, a series of synthesized imidazoquinolines were tested against various fungal pathogens. Results indicated strong antifungal activity against strains like Fusarium oxysporum, showcasing their potential as antifungal agents .

Q & A

Basic: What synthetic strategies are effective for preparing 1H-imidazo(4,5-c)quinoline derivatives, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves cyclization of quinoline-5,6-diamine intermediates with carbonyl-containing reagents. For example, 6-nitroquinoline-5-amine can be reduced to quinoline-5,6-diamine using SnCl₂, followed by condensation with benzaldehyde derivatives and cyclization to form the imidazo[4,5-c]quinoline core . Optimizing yields requires controlling reaction conditions (e.g., temperature, solvent polarity). For instance, using POCl₃ in toluene/DMF at 100°C for 1.5 hours achieved 61–78% yields for 5-oxide derivatives, with pH adjustment critical for product isolation .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring proton environments (e.g., distinguishing between N-methyl and butyl groups) .
  • HRMS (ESI) : For molecular weight validation and purity assessment .
  • Elemental analysis : To verify stoichiometry, especially for novel derivatives .
  • Infrared spectroscopy : To identify functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of substituents in kinase inhibition or TNF-α suppression?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications at positions 1 (e.g., methyl), 2 (e.g., cyclohexyl), and 4 (e.g., amine) to assess impact on biological activity. For example, 2-cyclohexyl derivatives showed enhanced TNF-α suppression .
  • Biological assays : Use kinase inhibition assays (e.g., protein/lipid kinase panels) and TNF-α ELISA to quantify activity .
  • Computational modeling : Molecular docking (e.g., TLR7 binding pocket analysis) can predict interactions guiding SAR .

Advanced: How should researchers address contradictions in reported reaction pathways, such as unexpected intramolecular rearrangements?

Methodological Answer:

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during cyclization. For instance, reactions of 3-aminoquinoline-2,4-diones with urea unexpectedly formed imidazo[1,5-c]quinazolines instead of imidazo[4,5-c]quinolines due to intramolecular substitutions .
  • In situ monitoring : Techniques like NMR or HPLC can capture intermediate species, clarifying divergent pathways .
  • DFT calculations : Model transition states to explain energetically favorable rearrangements .

Basic: What are the primary biological targets of this compound class, and how are preliminary screenings conducted?

Methodological Answer:

  • Targets : Kinases (e.g., tubulin, lipid/protein kinases) and immune modulators (e.g., TLR7, TNF-α) .
  • Screening protocols :
    • Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition .
    • Cytokine profiling : Quantify TNF-α suppression in THP-1 monocytes via ELISA .

Advanced: What strategies mitigate challenges in synthesizing spiro-fused or bulky substituent-containing derivatives?

Methodological Answer:

  • Steric hindrance management : Use bulky base catalysts (e.g., DBU) to facilitate cyclization of hindered intermediates. For example, spiro-fused 4,5-dihydroimidazol-5-ones were synthesized under transition-metal-free, base-promoted conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive derivatives .

Advanced: How can computational methods guide the design of analogs with improved target specificity?

Methodological Answer:

  • Docking simulations : Analyze binding poses in TLR7 or kinase active sites to prioritize substituents (e.g., 4-chlorobenzyl groups enhanced TLR7 affinity) .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ) with activity data to predict optimal substituents .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories for binding free energy calculations) .

Basic: What are the critical purity criteria for this compound in pharmacological studies?

Methodological Answer:

  • Chromatographic purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
  • Residual solvents : Meet ICH Q3C guidelines (e.g., ≤500 ppm for DMF) .
  • Water content : ≤0.5% by Karl Fischer titration to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data for kinase inhibitors in this class?

Methodological Answer:

  • Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., cytochrome P450-mediated oxidation) .
  • Formulation adjustments : Improve bioavailability via PEGylation or liposomal encapsulation .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Advanced: What synthetic routes enable scalable production of deuterated or isotopically labeled analogs for mechanistic studies?

Methodological Answer:

  • Deuterium incorporation : Use D₂O or deuterated reagents (e.g., CD₃I for N-methyl deuteration) in cyclization steps .
  • ¹³C/¹⁵N labeling : Introduce labeled urea or amidines during ring formation for NMR-based tracking .
  • Flow chemistry : Continuous flow systems enhance reproducibility and scalability of labeled intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.